3-[4-(Benzyloxy)phenyl]prop-2-enal

Catalog No.
S2793811
CAS No.
84184-53-2
M.F
C16H14O2
M. Wt
238.286
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[4-(Benzyloxy)phenyl]prop-2-enal

CAS Number

84184-53-2

Product Name

3-[4-(Benzyloxy)phenyl]prop-2-enal

IUPAC Name

(E)-3-(4-phenylmethoxyphenyl)prop-2-enal

Molecular Formula

C16H14O2

Molecular Weight

238.286

InChI

InChI=1S/C16H14O2/c17-12-4-7-14-8-10-16(11-9-14)18-13-15-5-2-1-3-6-15/h1-12H,13H2/b7-4+

InChI Key

NYHQCCMTIODLDK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC=O

solubility

not available

3-[4-(Benzyloxy)phenyl]prop-2-enal is an organic compound classified under the group of cinnamaldehydes. It features a benzyloxy group attached to a phenyl ring, which is further connected to a prop-2-enal moiety. This structure contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis. The compound's molecular formula is C16H14O3C_{16}H_{14}O_{3}, and it has a molecular weight of approximately 254.28 g/mol.

There is currently no documented information on the specific mechanism of action of 4-(Benzyloxy)cinnamaldehyde. However, based on its structural similarity to cinnamaldehyde, it might possess some biological activities. Cinnamaldehyde exhibits antimicrobial and antioxidant properties []. Further research is required to understand the mechanisms by which 4-(Benzyloxy)cinnamaldehyde interacts with biological systems.

Synthesis of bioactive molecules:

  • A study describes the use of 4-BC as a starting material for the synthesis of (5-fluoro-(2R*,3S*)-2,3-bis(4-hydroxyphenyl)pentanenitrile), a compound exhibiting selective binding to the estrogen receptor beta (ERβ) []. This research suggests the potential of 4-BC derivatives in the development of ERβ-targeted drugs for various diseases.

Exploration of photophysical properties:

  • Some studies have explored the photophysical properties of 4-BC and its derivatives. These studies investigate how these molecules interact with light, which can be helpful in various applications, such as developing materials for solar cells or light-emitting devices [, ].

  • Oxidation: The aldehyde group can be oxidized to form 3-[4-(benzyloxy)phenyl]prop-2-enoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde can be reduced to an alcohol (3-[4-(benzyloxy)phenyl]prop-2-enol) using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles in the presence of a base such as sodium hydride.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in an aqueous medium at room temperature.
  • Reduction: Sodium borohydride in methanol at room temperature.
  • Substitution: Nucleophiles such as amines or thiols with a base like sodium hydride.

Research indicates that 3-[4-(Benzyloxy)phenyl]prop-2-enal exhibits several biological activities. It has been investigated for its potential antimicrobial and anticancer properties. Studies suggest that derivatives of this compound may act as antagonists for G protein-coupled receptors, specifically GPR34, which is implicated in various diseases. One derivative demonstrated significant efficacy in inhibiting specific cellular pathways related to neuropathic pain without apparent toxicity .

The synthesis of 3-[4-(Benzyloxy)phenyl]prop-2-enal typically involves the following methods:

  • Aldol Condensation: This method involves reacting 4-(benzyloxy)benzaldehyde with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
  • Industrial Production: For large-scale production, continuous flow reactors and automated systems are utilized to enhance efficiency and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for scalability.

3-[4-(Benzyloxy)phenyl]prop-2-enal finds applications across various domains:

  • Chemistry: It serves as a building block in synthesizing more complex organic molecules.
  • Biology: The compound is explored for its potential biological activities, particularly in antimicrobial and anticancer research.
  • Medicine: It is being investigated as a lead compound for developing new therapeutic agents.
  • Industry: Due to its aromatic properties, it is utilized in producing fragrances and flavoring agents.

Recent studies have focused on the interaction of 3-[4-(Benzyloxy)phenyl]prop-2-enal with G protein-coupled receptors. Specifically, derivatives of this compound have shown promise as GPR34 antagonists, demonstrating low cytotoxicity and high selectivity in vitro. These findings indicate its potential role in developing new therapeutic strategies targeting this receptor pathway .

Several compounds share structural similarities with 3-[4-(Benzyloxy)phenyl]prop-2-enal:

Compound NameDescription
CinnamaldehydeLacks the benzyloxy group but shares the prop-2-enal moiety.
4-(Benzyloxy)benzaldehydeContains the benzyloxyphenyl structure but lacks the prop-2-enal group.
3-Phenylprop-2-enalSimilar structure but does not contain the benzyloxy group.

Uniqueness

3-[4-(Benzyloxy)phenyl]prop-2-enal is unique due to its combination of both the benzyloxy group and the prop-2-enal moiety. This structural feature imparts distinct chemical and biological properties that differentiate it from similar compounds, making it valuable for various scientific applications.

XLogP3

3.7

Dates

Last modified: 04-15-2024

Explore Compound Types